![molecular formula C17H17LiSi B14263328 Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide CAS No. 185027-07-0](/img/structure/B14263328.png)
Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide is an organolithium compound with the molecular formula C17H17LiSi. This compound is notable for its unique structure, which includes a lithium atom bonded to a buta-2,3-dien-2-ide moiety and a methyl(diphenyl)silyl group. Organolithium compounds are widely used in organic synthesis due to their high reactivity and ability to form carbon-carbon bonds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide typically involves the reaction of a suitable precursor with an organolithium reagent. One common method involves the reaction of 4-[methyl(diphenyl)silyl]buta-2,3-diene with n-butyllithium in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in solution form and stored under an inert atmosphere to prevent degradation .
化学反应分析
Types of Reactions
Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Due to the presence of the lithium atom, the compound acts as a strong nucleophile and can add to electrophilic centers in other molecules.
Substitution Reactions: The compound can participate in substitution reactions where the lithium atom is replaced by other groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, carbonyl compounds, and other electrophiles. Reactions are typically carried out under an inert atmosphere to prevent oxidation and decomposition. Solvents such as THF and diethyl ether are commonly used .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. Common products include substituted alkenes, alcohols, and other organosilicon compounds .
科学研究应用
Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide has several scientific research applications, including:
Organic Synthesis: The compound is used as a reagent in the synthesis of complex organic molecules.
Material Science: It is used in the development of new materials with unique properties.
Pharmaceutical Research: The compound is used in the synthesis of pharmaceutical intermediates and active ingredients.
Catalysis: It is used as a catalyst in various chemical reactions
作用机制
The mechanism of action of Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide involves the transfer of the lithium atom to an electrophilic center in the target molecule. This transfer is facilitated by the highly polar nature of the carbon-lithium bond, which makes the compound a strong nucleophile. The resulting intermediate can then undergo further reactions to form the desired product .
相似化合物的比较
Similar Compounds
Similar compounds to Lithium 4-[methyl(diphenyl)silyl]buta-2,3-dien-2-ide include other organolithium reagents such as:
- n-Butyllithium
- sec-Butyllithium
- tert-Butyllithium
- Phenyllithium
- Methyllithium
Uniqueness
What sets this compound apart from other organolithium compounds is its unique structure, which includes a buta-2,3-dien-2-ide moiety and a methyl(diphenyl)silyl group. This structure imparts unique reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
属性
CAS 编号 |
185027-07-0 |
|---|---|
分子式 |
C17H17LiSi |
分子量 |
256.4 g/mol |
InChI |
InChI=1S/C17H17Si.Li/c1-3-4-15-18(2,16-11-7-5-8-12-16)17-13-9-6-10-14-17;/h5-15H,1-2H3;/q-1;+1 |
InChI 键 |
OOAXYZPKHKLXAC-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C[C-]=C=C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14263246.png)
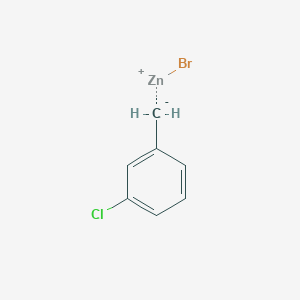
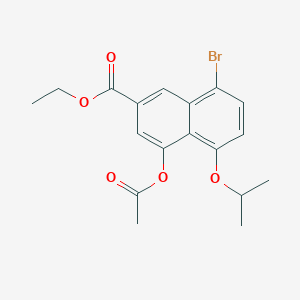
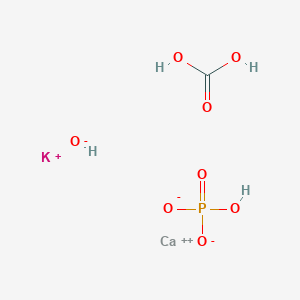
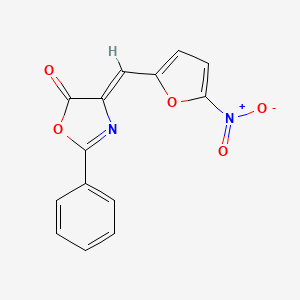
phosphanium perchlorate](/img/structure/B14263295.png)
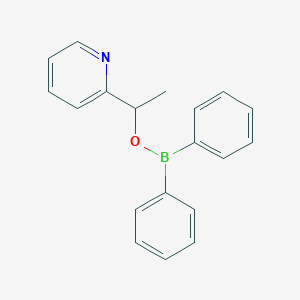
![3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14263299.png)

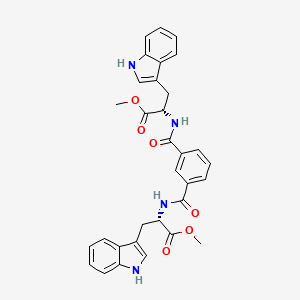
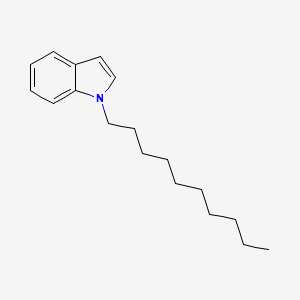
![4-{1-[4-(1-Phenylethyl)phenyl]ethyl}phenol](/img/structure/B14263313.png)
![3-Buten-2-one, 3-[(tributylstannyl)methyl]-](/img/structure/B14263318.png)
![(2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one](/img/structure/B14263325.png)
